molecular formula C14H13NO3 B1323433 Methyl 4-(4-aminophenoxy)benzoate CAS No. 24477-92-7

Methyl 4-(4-aminophenoxy)benzoate

Cat. No. B1323433
CAS RN: 24477-92-7
M. Wt: 243.26 g/mol
InChI Key: DKBOFXZTTWKXQL-UHFFFAOYSA-N
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Description

“Methyl 4-(4-aminophenoxy)benzoate” is a chemical compound with the molecular formula C14H13NO3 . It belongs to the group of benzoate derivatives .


Synthesis Analysis

There are several methods for synthesizing “Methyl 4-(4-aminophenoxy)benzoate”. One of the methods involves the use of palladium on activated charcoal in a hydrogenation reaction .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(4-aminophenoxy)benzoate” consists of a benzoate group attached to an aminophenoxy group . The molecular weight of this compound is 243.26 .


Physical And Chemical Properties Analysis

“Methyl 4-(4-aminophenoxy)benzoate” has a density of 1.2±0.1 g/cm³, a boiling point of 394.3±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.4±3.0 kJ/mol, a flash point of 185.2±20.0 °C, and an index of refraction of 1.602 .

Scientific Research Applications

Synthesis and Characterization

Methyl 4-(4-aminophenoxy)benzoate has been synthesized and characterized, showing its potential as a precursor in the synthesis of Schiff base derivatives and other complex molecules. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls, involved conditions affecting yield, demonstrating the compound's role in synthesizing biologically active natural products (Lou Hong-xiang, 2012).

Applications in Polymer Science

In polymer science, research has been conducted on the development of novel aromatic polyimides, with some studies involving the synthesis and polymerization of compounds related to methyl 4-(4-aminophenoxy)benzoate. These studies contribute to the understanding of materials with potential for high performance and environmental stability applications (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005).

Liquid Crystalline Properties

Research on liquid crystalline mixtures has explored the use of compounds structurally similar to methyl 4-(4-aminophenoxy)benzoate. These studies examine the transition temperature, optical texture, and molecular polarizability, aiding in the development of materials with specific electronic and photonic properties (M. Shahina, K. Fakruddin, C. M. Subhan, S. Rangappa, 2016).

Environmental Applications

In environmental science, the degradation pathways of aromatic compounds, including those related to methyl 4-(4-aminophenoxy)benzoate, have been studied to understand their breakdown in natural and engineered systems. This research is crucial for the bioremediation of pollutants and the development of sustainable waste treatment technologies (A. Rudolphi, A. Tschech, G. Fuchs, 2004).

Safety And Hazards

“Methyl 4-(4-aminophenoxy)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-(4-aminophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBOFXZTTWKXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619869
Record name Methyl 4-(4-aminophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(4-aminophenoxy)benzoate

CAS RN

24477-92-7
Record name Methyl 4-(4-aminophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Mateo Campins - 2018 - diposit.ub.edu
[cat] La present tesi doctoral està enfocada al desenvolupament de noves petites molècules dirigides a diferents dianes del càncer. Els descobriments recents sobre la seqüenciació …
Number of citations: 4 diposit.ub.edu

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